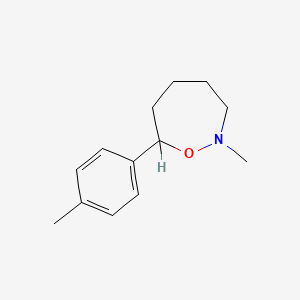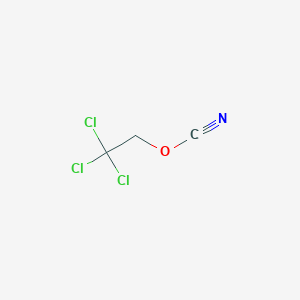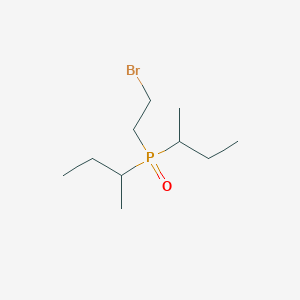![molecular formula C15H22N2O2 B14746096 4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
4-[1-(2-Piperazinyl)butyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-Piperazinyl)butyl]benzoic acid is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoic acid, featuring a piperazine ring attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Piperazinyl)butyl]benzoic acid typically involves the reaction of 4-bromobutyric acid with piperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine ring displaces the bromine atom on the butyric acid chain. The resulting intermediate is then subjected to acidic hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(2-Piperazinyl)butyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
4-[1-(2-Piperazinyl)butyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(2-Piperazinyl)butyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group.
4-(4-Methylpiperazin-1-yl)benzoic acid: Features a methyl group on the piperazine ring.
4-[1-(2-Piperazinyl)ethyl]benzoic acid: Shorter ethyl chain instead of butyl.
Uniqueness
4-[1-(2-Piperazinyl)butyl]benzoic acid is unique due to its specific butyl chain length and the presence of the piperazine ring
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4-(1-piperazin-2-ylbutyl)benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-13(14-10-16-8-9-17-14)11-4-6-12(7-5-11)15(18)19/h4-7,13-14,16-17H,2-3,8-10H2,1H3,(H,18,19) |
Clave InChI |
NXTXOKIEHDDQDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CNCCN1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
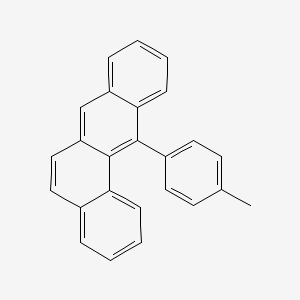
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
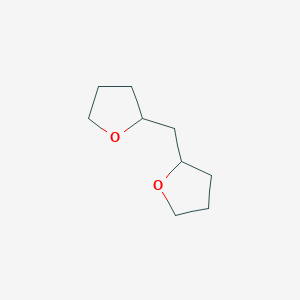
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
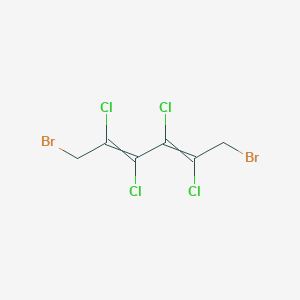
![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
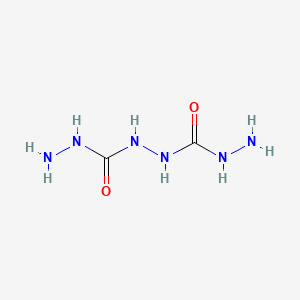
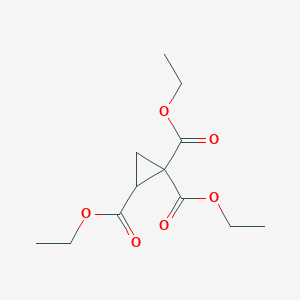
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
